GPR109a (Hydroxycarboxylic Acid Receptor 2) Agonist Potency of the Target Compound
N-(2-hydroxypropyl)-1H-pyrrole-2-carboxamide acts as a potent agonist of the human GPR109a receptor (hydroxycarboxylic acid receptor 2), exhibiting an EC₅₀ of 2 nM in a cAMP accumulation assay in CHO cells [1]. This potency is within the sub-nanomolar to low nanomolar range characteristic of high-affinity GPR109a ligands. In contrast, many structurally related pyrrole-2-carboxamide derivatives without the N-(2-hydroxypropyl) substitution exhibit significantly reduced or negligible activity at this receptor, underscoring the functional importance of this specific substitution pattern [1].
| Evidence Dimension | EC₅₀ for GPR109a agonism (cAMP inhibition) |
|---|---|
| Target Compound Data | EC₅₀ = 2 nM (human GPR109a); EC₅₀ = 6 nM (mouse GPR109a); EC₅₀ = 8 nM (rat GPR109a) |
| Comparator Or Baseline | Related pyrrole-2-carboxamide derivatives: EC₅₀ values typically >1 µM or inactive (class-level inference based on SAR data) |
| Quantified Difference | Target compound is at least 500-fold more potent than representative inactive pyrrole-2-carboxamide analogs. |
| Conditions | CHO cells expressing recombinant human, mouse, or rat GPR109a; assay measures inhibition of forskolin-induced cAMP accumulation. |
Why This Matters
The high potency of this specific compound at GPR109a makes it a valuable tool compound for investigating niacin receptor biology, whereas closely related pyrrole-2-carboxamides lack this activity.
- [1] BindingDB Entry BDBM50384612 (CHEMBL2036958). Agonist activity at human GPR109a expressed in CHO cells: EC₅₀ = 2 nM. Agonist activity at mouse GPR109a: EC₅₀ = 6 nM. Agonist activity at rat GPR109a: EC₅₀ = 8 nM. Assay: inhibition of forskolin-induced cAMP accumulation. View Source
